molecular formula C17H25N3O5S B1405605 t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate CAS No. 1427461-09-3

t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate

Cat. No.: B1405605
CAS No.: 1427461-09-3
M. Wt: 383.5 g/mol
InChI Key: YONPTTWUUBDESF-UHFFFAOYSA-N
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Description

t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The sulfonylation and subsequent esterification steps are carried out using appropriate sulfonyl chlorides and t-butyl esters under controlled conditions . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of t-Butyl 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}ethylcarboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The sulfonyl group may enhance the compound’s solubility and stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

Properties

IUPAC Name

tert-butyl N-[2-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonylamino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-12(21)20-10-7-13-11-14(5-6-15(13)20)26(23,24)19-9-8-18-16(22)25-17(2,3)4/h5-6,11,19H,7-10H2,1-4H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONPTTWUUBDESF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401110535
Record name Carbamic acid, N-[2-[[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino]ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401110535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427461-09-3
Record name Carbamic acid, N-[2-[[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino]ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427461-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-[[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino]ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401110535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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